N-Methyl-4-amino-3-isopropoxybenzamide

Vue d'ensemble

Description

“N-Methyl-4-amino-3-isopropoxybenzamide” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound is part of a larger family of compounds known as amides, which are commonly used in a variety of applications, including in the development of pharmaceuticals2.

Synthesis Analysis

The synthesis of similar compounds often involves the introduction of various substituents to the core structure3. For instance, the synthesis of N-(3-Amino-4-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride4. However, the specific synthesis process for “N-Methyl-4-amino-3-isopropoxybenzamide” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its properties and biological activity. However, the specific molecular structure analysis for “N-Methyl-4-amino-3-isopropoxybenzamide” is not readily available in the literature.Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-4-amino-3-isopropoxybenzamide” are not explicitly mentioned in the literature. However, similar compounds can participate in various chemical reactions, which are often explored to understand their reactivity and potential as chemical probes or therapeutic agents3.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by their molecular structure3. However, the specific physical and chemical properties of “N-Methyl-4-amino-3-isopropoxybenzamide” are not readily available in the literature.Applications De Recherche Scientifique

Poly(ADP-ribose) Synthesis Inhibition

3-Aminobenzamide , a compound structurally similar to N-Methyl-4-amino-3-isopropoxybenzamide, has been extensively studied for its role in inhibiting poly(ADP-ribose) synthesis. This process is crucial for DNA repair mechanisms, and inhibitors like 3-aminobenzamide are used to study the regulatory roles of poly(ADP-ribose) in DNA repair, emphasizing the compound's potential in exploring cellular repair mechanisms and toxicity responses (Cleaver, Milam, & Morgan, 1985). Similarly, N-Methyl-4-amino-3-isopropoxybenzamide could be investigated for its effects on poly(ADP-ribose) or related cellular pathways.

Chemical Transformation and Toxicity Modulation

The modulation of chemical toxicity and transformation by compounds like 3-aminobenzamide provides insights into their use in evaluating the balance between cytotoxic effects and chemical transformation in cellular models. This has implications for understanding the mechanisms of action of potential carcinogens and designing strategies for cancer prevention or treatment (Lubet et al., 1984).

Anticancer Agent Development

Kinesin Spindle Protein (KSP) Inhibitors are another area of interest, with compounds such as AZD4877 showing promise in cancer treatment by inhibiting cell mitosis and promoting cellular death. This highlights the potential for N-Methyl-4-amino-3-isopropoxybenzamide and similar compounds to be investigated for their effects on cellular division and potential applications in cancer therapy (Theoclitou et al., 2011).

Psycho- and Neurotropic Effects

Research into 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones has revealed potential psycho- and neurotropic effects, including sedative, anti-amnesic, anti-anxiety, and antihypoxic activities. These findings open avenues for investigating N-Methyl-4-amino-3-isopropoxybenzamide in neuropsychological contexts, exploring its potential impact on cognitive and psychological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).

Environmental Remediation

The development of adsorbents for heavy metal removal from aqueous solutions, using compounds impregnated into matrices for efficient pollutant extraction, demonstrates a potential application area for N-Methyl-4-amino-3-isopropoxybenzamide. By exploring its chemical interactions and binding capabilities, it could be utilized in environmental cleanup and pollution control efforts (Rahman & Nasir, 2019).

Safety And Hazards

The safety and hazards associated with “N-Methyl-4-amino-3-isopropoxybenzamide” are not explicitly mentioned in the literature. However, similar compounds may be considered hazardous and could be harmful if swallowed or cause genetic defects5.

Orientations Futures

The future directions for the study and application of “N-Methyl-4-amino-3-isopropoxybenzamide” are not explicitly mentioned in the literature. However, similar compounds have been studied extensively due to their various biological activities and applications in different fields of chemistry and medicine2. Further research could potentially explore the synthesis, properties, and applications of “N-Methyl-4-amino-3-isopropoxybenzamide”.

Please note that this information is based on the available literature and may not be fully comprehensive or entirely accurate for “N-Methyl-4-amino-3-isopropoxybenzamide”. Further research and expert consultation may be necessary for a more complete understanding of this specific compound.

Propriétés

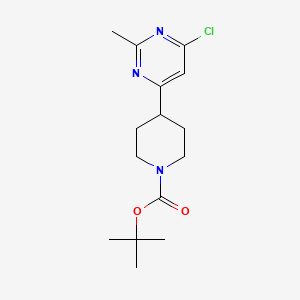

IUPAC Name |

4-amino-N-methyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(11(14)13-3)4-5-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXUYVWKMBBEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-amino-3-isopropoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

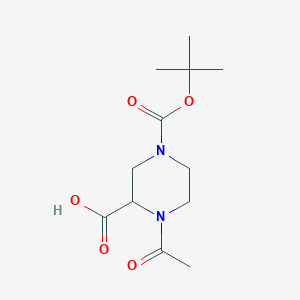

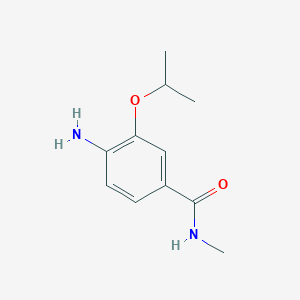

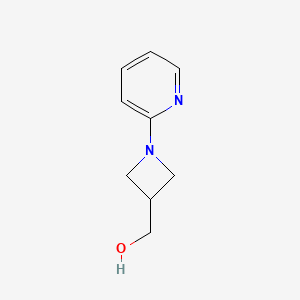

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1401005.png)

![[4-(3-Fluoro-4-methoxyphenyl)-3-methylphenyl]methanamine](/img/structure/B1401011.png)

![1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1401012.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

![Isopropyl 3-oxo-2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)oxy]butanoate](/img/structure/B1401020.png)

![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)